![molecular formula C5H4N4O B576217 1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one CAS No. 179042-24-1](/img/structure/B576217.png)
1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.114. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one has a molecular formula of C5H4N4O and a molecular weight of approximately 136.11 g/mol. The structure features a fused bicyclic core that is conducive to interactions with biological targets, making it a valuable scaffold for drug design.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives designed to inhibit the epidermal growth factor receptor (EGFR) demonstrated potent anti-proliferative effects against various cancer cell lines. One notable derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential for treating resistant cancer forms .
Table 1: Anti-proliferative Activity of Selected Derivatives
Compound | Target | IC50 (µM) |
---|---|---|
12b | EGFR WT | 0.016 |
12b | EGFR T790M | 0.236 |
Other Compounds | A549 Cell Line | 8.21 - 19.56 |
Anticoagulant Properties
Another significant application of this compound is in the development of anticoagulants targeting coagulation factor Xa. Research has shown that modifications to the pyrazole core can yield highly potent and selective inhibitors that are orally bioavailable. These compounds could provide therapeutic alternatives for managing thrombotic disorders .
Table 2: Factor Xa Inhibitors Derived from Pyrazolo[4,3-D]pyrimidine
Compound | Activity | Selectivity | Bioavailability |
---|---|---|---|
Compound A | Potent Inhibition | High | Yes |
Compound B | Moderate Inhibition | Moderate | Yes |
Other Therapeutic Applications
Beyond cancer and coagulation disorders, derivatives of this compound have been explored for their potential in treating various conditions, including inflammatory diseases and neurological disorders. The scaffold's ability to interact with multiple biological targets makes it a versatile candidate for further exploration in drug discovery .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound:
- EGFR Inhibition : A study demonstrated that specific derivatives could effectively induce apoptosis in cancer cells by modulating the BAX/Bcl-2 ratio, thereby promoting cell cycle arrest at critical phases .
- Factor Xa Inhibition : The synthesis of several analogs led to the identification of compounds with IC50 values in the low nanomolar range, showcasing their potential as new anticoagulant therapies .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives, and how can reaction conditions be fine-tuned to improve yields?
- Methodological Answer : Derivatives are synthesized via cyclocondensation reactions under controlled heating (110–130°C) in sealed tubes, with solvents like nitromethane or ethanol. Substituent-dependent yields (38–70%) are achieved by adjusting reaction duration and temperature. For example, introducing a 2-methoxyphenyl group at position 2 and a thiophene at position 5 yields 70% under 110°C for 2 hours . Confirm purity and structure via ¹H NMR (e.g., DMSO-d₆ signals at δ 8.5–9.0 ppm for aromatic protons) and melting-point analysis .
Q. How can researchers validate the structural identity of newly synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one analogs?
- Methodological Answer : Use a combination of spectral and crystallographic techniques:
- ¹H/¹³C NMR : Aromatic protons in the pyrazole and pyrimidine rings typically resonate between δ 7.5–9.0 ppm, with coupling constants (e.g., J = 2–3 Hz) confirming substitution patterns .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogs like 7-(4-chlorophenyl)-9-phenyl derivatives (R-factor = 0.046) .
Q. What databases or tools are recommended for identifying biological targets of 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives?
- Methodological Answer : Leverage DrugBank for target annotation (e.g., hypoxanthine-guanine phosphoribosyltransferase) and PubChem for bioactivity data. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding to enzymes like mTOR or FAK, supported by SAR studies showing substituent-dependent inhibition .
Advanced Research Questions
Q. How do substituents at positions 2, 3, and 5 influence the anticancer activity of 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives?
- Methodological Answer : Position 5 modifications (e.g., furan or thiophene) enhance mTOR inhibition (IC₅₀ < 1 µM), while bulky groups at position 2 (e.g., 2-methoxyphenyl) improve cellular uptake. Use MTT assays on cancer cell lines (e.g., MCF-7) and compare with controls like rapamycin. Contradictions in efficacy across analogs may arise from solubility differences, requiring logP optimization .
Q. What strategies mitigate off-target effects when designing 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one-based kinase inhibitors?
- Methodological Answer : Introduce selective substituents (e.g., 4-chlorophenyl at position 7) to reduce affinity for non-target kinases. For p38α MAPK inhibitors, methyl or ethyl groups at position 8 improve selectivity (>100-fold vs. JNK2). Validate via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. How can pharmacokinetic challenges (e.g., poor oral bioavailability) be addressed in preclinical studies?
- Methodological Answer : Modify the scaffold with polar groups (e.g., piperazine at position 2) to enhance solubility. For example, 8-cyclopentyl-5-methyl derivatives show improved AUC in rodent models. Use in vitro microsomal stability assays (human liver microsomes) and in vivo PK studies (Sprague-Dawley rats) to prioritize candidates .
Q. What experimental approaches resolve contradictions in antimicrobial activity data across analogs?
- Methodological Answer : Compare MIC values against Staphylococcus aureus (ATCC 25923) under standardized CLSI guidelines. Discrepancies may arise from assay conditions (e.g., broth vs. agar dilution). For potent derivatives (MIC ≤ 2 µg/mL), confirm membrane-targeting mechanisms via time-kill assays and SEM imaging .
Q. How do structural modifications impact the inhibitory potency of 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives against coagulation Factor Xa?
属性
CAS 编号 |
179042-24-1 |
---|---|
分子式 |
C5H4N4O |
分子量 |
136.114 |
IUPAC 名称 |
1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2,4,9H |
InChI 键 |
IHNHZSOVYAOSSK-UHFFFAOYSA-N |
SMILES |
C1=NNC2C1=NC=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。